molecular formula C10H9N3O3 B12974145 2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid

2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid

Cat. No.: B12974145
M. Wt: 219.20 g/mol
InChI Key: YOGRCEVVFXRUPL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with additional functional groups such as methyl and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-diaminopyridine with a suitable diketone in the presence of an acid catalyst can lead to the formation of the desired pyridopyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s functional groups and overall structure, which allow it to form specific bonds with its targets .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrido[3,4-b]pyrazine: Lacks the carboxylic acid group, which affects its reactivity and applications.

    5-Oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid: Lacks the methyl groups, which can influence its chemical properties and biological activity.

Uniqueness

2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups with the pyridopyrazine ring system makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-6H-pyrido[3,4-b]pyrazine-8-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-4-5(2)13-8-7(12-4)6(10(15)16)3-11-9(8)14/h3H,1-2H3,(H,11,14)(H,15,16)

InChI Key

YOGRCEVVFXRUPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CNC2=O)C(=O)O)C

Origin of Product

United States

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